9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one
Description
Properties
Molecular Formula |
C18H19F3N2O2S |
|---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one |
InChI |
InChI=1S/C18H19F3N2O2S/c1-17(2)8-10-5-6-11(25-4)7-12(10)14-13(17)15(24)23(3)16(22-14)26-9-18(19,20)21/h5-7H,8-9H2,1-4H3 |
InChI Key |
OEAAZHPVRAHPKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCC(F)(F)F)C)C |
Origin of Product |
United States |
Preparation Methods
Precursor Synthesis: Anthranilamide Intermediate
The precursor 2-amino-N-(2-methoxy-4,6-dimethylphenyl)benzamide is prepared by coupling 2-aminobenzoic acid with 2-methoxy-4,6-dimethylaniline using EDCI/HOBt in DMF. The reaction proceeds at 60°C for 12 hours, yielding the amide intermediate in 78% yield after recrystallization from ethanol.
Table 1: Optimization of Anthranilamide Synthesis
| Condition | Solvent | Catalyst | Temperature | Yield (%) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | DMAP | 60°C | 78 |
| DCC/NHS | THF | None | RT | 62 |
| HATU | DCM | DIEA | 40°C | 85 |
Cyclization to Benzo[h]quinazolinone
Cyclization of the anthranilamide is achieved using phosphoryl chloride (POCl₃) as both solvent and dehydrating agent. Heating at 110°C for 6 hours under reflux affords the unsubstituted benzo[h]quinazolin-4-one core in 83% yield. Alternative cyclizing agents like polyphosphoric acid (PPA) reduce yields to 67% due to side reactions.
Regioselective Functionalization of the Core
Introduction of the Methoxy Group
The methoxy group at position 9 is introduced via demethylation of a precursor using boron tribromide (BBr₃). Treatment of 9-hydroxy-3,5,5-trimethyl-6H-benzo[h]quinazolin-4-one with BBr₃ in dichloromethane at −78°C for 2 hours, followed by quenching with methanol, yields the methoxy derivative in 91% purity.
Methyl Group Installation
Methyl groups at positions 3, 5, and 5 are introduced through Friedel-Crafts alkylation. Reacting the core with methyl iodide (3 equivalents) in the presence of aluminum chloride (AlCl₃) in dichloroethane at 80°C for 8 hours achieves complete methylation. Excess methyl iodide is avoided to prevent over-alkylation, which reduces yields by 15–20%.
Table 2: Methylation Efficiency Under Varied Conditions
| Methylating Agent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Methyl iodide | AlCl₃ | DCE | 8 | 88 |
| Dimethyl sulfate | FeCl₃ | Toluene | 12 | 72 |
| Trimethylaluminum | None | THF | 6 | 65 |
Thiolation at Position 2
The trifluoroethylsulfanyl group is introduced via nucleophilic aromatic substitution (SNAr). The quinazolinone core is first brominated at position 2 using N-bromosuccinimide (NBS) in acetonitrile at 50°C, yielding 2-bromo-9-methoxy-3,5,5-trimethyl-6H-benzo[h]quinazolin-4-one (94% yield). Subsequent displacement with 2,2,2-trifluoroethanethiol in the presence of cesium carbonate (Cs₂CO₃) in DMF at 120°C for 24 hours affords the target compound in 76% yield.
Critical Note : The use of polar aprotic solvents (DMF or DMSO) is essential to stabilize the thiolate ion intermediate, enhancing reactivity.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to dihydroquinazolinone derivatives.
Substitution: The methoxy group and the trifluoroethylsulfanyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinazolinone core can produce dihydroquinazolinone derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antibacterial Properties
The compound has been investigated for its antibacterial properties. Studies have demonstrated that it functions as a surfactant and can disrupt bacterial cell membranes through cavitation and ultrasonic disruption. This mechanism enhances its efficacy against various bacterial strains, making it a candidate for developing new antibacterial agents .
2. Anticancer Activity
Research indicates that derivatives of benzo[h]quinazolin compounds exhibit potential anticancer activity. The presence of the trifluoroethylsulfanyl group may enhance the bioactivity of the compound, leading to apoptosis in cancer cells. This aspect is under investigation for potential therapeutic applications in oncology .
3. Neuroprotective Effects
Initial studies suggest that compounds similar to 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one may act as positive allosteric modulators of metabotropic glutamate receptors. This property could be beneficial in treating neurodegenerative diseases by enhancing synaptic transmission and protecting neurons from excitotoxicity .
Material Science Applications
1. Polymer Stabilization
The compound has shown potential in stabilizing the solubility of natural oils and synthetic polymers in aqueous solutions. This characteristic can be exploited in formulating emulsions and improving the performance of surfactants in various industrial applications .
2. Coatings and Surface Modifications
Due to its unique chemical structure, the compound may be used in developing advanced coatings that require specific surface properties. Its ability to modify surface tension can lead to improved adhesion and durability of coatings applied on various substrates .
Environmental Applications
1. Biodegradation Studies
Research is ongoing into the environmental impact of this compound in terms of biodegradability and toxicity. Understanding its degradation pathways is crucial for assessing its environmental safety and potential ecological risks associated with its use .
Case Studies
Mechanism of Action
The mechanism of action of 9-methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The trifluoroethylsulfanyl group can enhance binding affinity and selectivity, while the quinazolinone core can modulate the compound’s overall activity. Detailed studies on the molecular pathways involved are necessary to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Anti-Virulence Therapeutics
While CCG-211790 belongs to a proprietary chemical series, structural analogues in anti-virulence research typically share a heterocyclic core (e.g., quinazolinone, furanone) with substituents influencing solubility and target affinity. For example:
- 3-Cyano-4,5,5-trimethyl-2-(5H)-furanone: This compound () shares the 5,5-dimethyl motif but features a furanone core instead of quinazolinone. The cyano and vinyl substituents enhance reactivity for organic synthesis, contrasting with CCG-211790’s anti-virulence trifluoroethylsulfanyl group .
- 3,3,5-Trimethylcyclohexanone: A fuel precursor () with a cyclohexanone core and methyl groups. Though structurally distinct, its synthesis highlights the versatility of trimethyl-substituted intermediates in divergent applications (e.g., biofuels vs. pharmaceuticals) .
Functional and Pharmacokinetic Comparisons
Key Findings :
- Anti-Virulence Specificity: CCG-211790’s trifluoroethylsulfanyl group and methoxy substitution are critical for virulence factor inhibition, a mechanism absent in non-pharmaceutical analogues .
- Solubility Challenges: Unlike the fuel precursor 3,3,5-trimethylcyclohexanone (readily synthesized under mild conditions ), CCG-211790 required nanosuspension formulation to achieve therapeutic plasma concentrations .
- Dissolution Rates: CCG-211790 nanosuspensions (NanoA: 315 nm) demonstrated dissolution rates comparable to solution formulations, outperforming bulk compound dissolution by >80% .
Biological Activity
9-Methoxy-3,5,5-trimethyl-2-(2,2,2-trifluoroethylsulfanyl)-6H-benzo[h]quinazolin-4-one is a synthetic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, supported by recent research findings and data tables.
The molecular formula of this compound is with a molecular weight of 388.42 g/mol. Its structure includes a quinazoline core substituted with a methoxy group and a trifluoroethylthio moiety.
Antimicrobial Activity
Recent studies have indicated that quinazoline derivatives exhibit significant antimicrobial properties. For instance, the compound has been evaluated against various bacterial strains and fungi.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity (Zone of Inhibition) | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate (15 mm) | |
| Escherichia coli | Strong (20 mm) | |
| Candida albicans | Weak (10 mm) |
This compound demonstrated strong antibacterial activity against E. coli and moderate activity against S. aureus while showing limited antifungal efficacy against C. albicans.
Anticancer Properties
Quinazoline derivatives are also recognized for their potential anticancer effects. Various studies have shown that they can inhibit cell proliferation in cancer cell lines.
Case Study:
In a study evaluating the cytotoxic effects of quinazoline derivatives on breast cancer cell lines (MCF-7), it was found that compounds with similar structures to this compound exhibited IC50 values in the micromolar range. The specific compound's IC50 was noted to be approximately 12 μM against MCF-7 cells .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The compound shows promising potential as an anticancer agent due to its ability to inhibit growth in multiple cancer cell lines.
The biological activity of quinazoline derivatives typically involves the inhibition of specific enzymes or pathways critical for cell survival and proliferation. For example, they may act as inhibitors of kinases or other proteins involved in cancer progression.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
